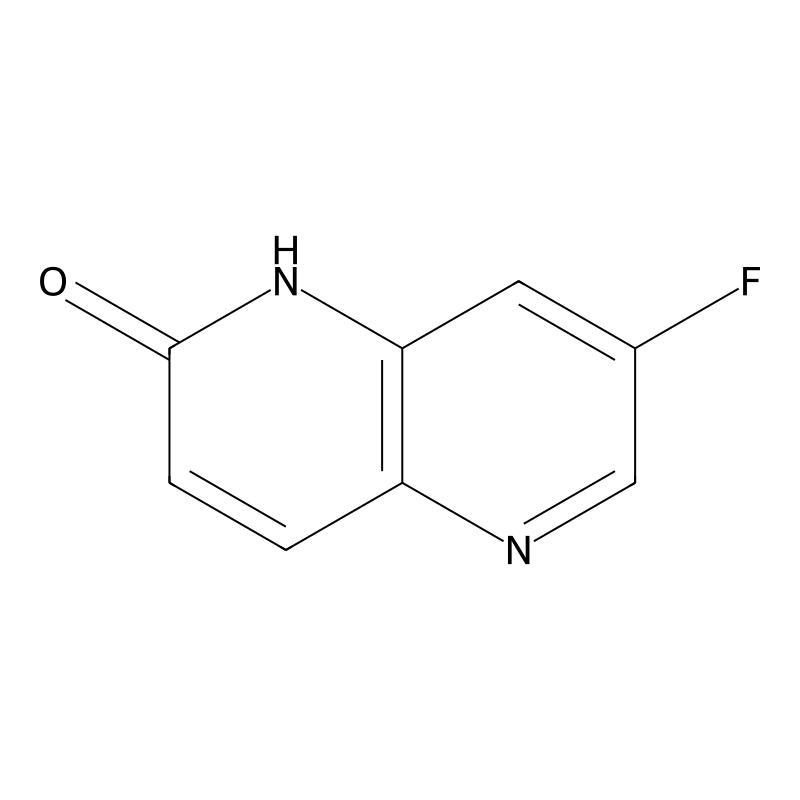

7-Fluoro-1,5-naphthyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Fluoro-1,5-naphthyridin-2(1H)-one is a derivative of naphthyridine, a class of heterocyclic compounds characterized by a fused bicyclic structure containing nitrogen atoms. This compound features a fluorine atom at the seventh position and a keto group at the second position of the naphthyridine ring. The molecular formula is , with a molecular weight of approximately 164.14 g/mol. The presence of the fluorine atom enhances its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

- Nitration: Introduction of nitro groups at various positions.

- Sulfonation: Addition of sulfonic acid groups.

- Friedel-Crafts reactions: Alkylation or acylation reactions using Lewis acids.

- Coupling Reactions: Engaging in cross-coupling with aryl halides or other electrophiles

Compounds within the naphthyridine family, including 7-fluoro derivatives, have demonstrated significant biological activities. They are known to exhibit:

- Antimicrobial properties: Effective against various bacterial strains.

- Anticancer activity: Some derivatives have shown efficacy in inhibiting cancer cell proliferation.

- Neuroprotective effects: Certain studies indicate protective effects against ischemic damage in neural tissues

7-Fluoro-1,5-naphthyridin-2(1H)-one has potential applications in various fields:

- Medicinal Chemistry: As a lead compound for developing new antibiotics or anticancer agents.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

- Material Science: Could be utilized in designing new materials with specific electronic properties due to its unique structure

The synthesis of 7-fluoro-1,5-naphthyridin-2(1H)-one can be achieved through several methods:

- Cyclization Reactions: Utilizing precursors that can undergo cyclization to form the naphthyridine skeleton. Common methods include:

- Skraup Reaction: A classical method involving the condensation of an aniline derivative with carbonyl compounds.

- Friedländer Synthesis: Involves the reaction of o-aminoaryl ketones with α,β-unsaturated carbonyl compounds

Studies on 7-fluoro-1,5-naphthyridin-2(1H)-one have suggested interactions with various biological targets:

- Enzyme Inhibition: It may act as an inhibitor for enzymes involved in cancer progression or bacterial resistance mechanisms.

- Receptor Binding Studies: Investigations into its binding affinity with specific receptors have indicated potential neuroprotective effects

Several compounds share structural similarities with 7-fluoro-1,5-naphthyridin-2(1H)-one. Here are some notable examples:

Compound Name Structural Features Biological Activity 6-Fluoro-1,5-naphthyridin-2(1H)-one Fluorine at position 6 Antimicrobial 7-Chloro-1,5-naphthyridin-2(1H)-one Chlorine substitution Anticancer 8-Methyl-1,5-naphthyridin-2(1H)-one Methyl group at position 8 Neuroprotective Uniqueness of 7-Fluoro-1,5-naphthyridin-2(1H)-one

The uniqueness of 7-fluoro-1,5-naphthyridin-2(1H)-one lies in its specific position of substitution (fluorine at position 7), which significantly affects its reactivity and biological profile compared to other derivatives. This strategic placement allows for enhanced interactions with biological targets and potential applications that may not be achievable with other similar compounds.

XLogP3

0.4Wikipedia

7-Fluoro-1,5-naphthyridin-2(1H)-oneDates

Last modified: 08-19-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds - Cyclization Reactions: Utilizing precursors that can undergo cyclization to form the naphthyridine skeleton. Common methods include: